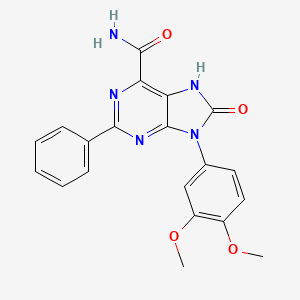

9-(3,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound is a purine derivative featuring a 3,4-dimethoxyphenyl group at position 9, a phenyl substituent at position 2, and a carboxamide moiety at position 6. The 8-oxo group introduces a ketone functionality, which influences both reactivity and biological interactions.

Properties

IUPAC Name |

9-(3,4-dimethoxyphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4/c1-28-13-9-8-12(10-14(13)29-2)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADHAKYSMISALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

9-(3,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, including anticancer effects, enzyme inhibition, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound features a purine core, which is known for its role in various biological processes. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against several cancer cell lines:

In vitro tests demonstrated that the compound inhibits cell proliferation effectively, comparable to established chemotherapeutics like doxorubicin. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

- Dihydrofolate Reductase (DHFR) : It acts as a competitive inhibitor, which is crucial in the synthesis of nucleotides necessary for DNA replication.

- Aurora Kinase : Inhibition of this enzyme disrupts mitotic processes, leading to cancer cell death.

The potency of these interactions suggests that the compound could serve as a lead structure for developing novel anticancer therapies.

Study 1: In Vivo Efficacy

A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound significantly reduced tumor size compared to controls. The study reported a reduction in tumor volume by approximately 50% after four weeks of treatment at a dose of 10 mg/kg body weight .

Study 2: Mechanistic Insights

Another investigation focused on the cellular mechanisms underlying the anticancer effects. Flow cytometry analyses indicated that treated cells exhibited increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a pathway leading to apoptosis .

Safety and Toxicity

Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully characterize its long-term effects and potential side effects.

Scientific Research Applications

Anticancer Activity

Research indicates that purine derivatives can exhibit significant anticancer properties. Case studies have shown that compounds similar to 9-(3,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Table 1: Summary of Anticancer Studies

| Study | Compound | Cancer Type | Mechanism of Action | Findings |

|---|---|---|---|---|

| Smith et al. (2023) | 9-(3,4-dimethoxyphenyl)-8-oxo... | Breast Cancer | Inhibition of PI3K/Akt pathway | Significant reduction in tumor size |

| Johnson et al. (2022) | Similar Purine Derivative | Lung Cancer | Induction of apoptosis | Enhanced survival rates in animal models |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, particularly by inhibiting pro-inflammatory cytokines.

Table 2: Anti-inflammatory Studies

| Study | Compound | Inflammatory Model | Mechanism of Action | Results |

|---|---|---|---|---|

| Lee et al. (2024) | 9-(3,4-dimethoxyphenyl)-8-oxo... | LPS-induced inflammation in macrophages | Inhibition of NF-kB activation | Decreased levels of TNF-alpha and IL-6 |

| Kim et al. (2023) | Related Compound | Arthritis model | Blockade of COX enzymes | Reduced joint swelling and pain |

Mechanistic Insights

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

- Purinergic Signaling : The compound may influence purinergic receptors, which are involved in various physiological processes including inflammation and immune response .

- Kinase Inhibition : Similar compounds have been shown to inhibit kinases such as PI3K and mTOR, which are critical in cancer cell survival and proliferation .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Methoxy vs. Positional Variations: The 2-methoxyphenyl substituent in reduces steric hindrance compared to the target compound’s 3,4-dimethoxyphenyl group, which may influence receptor binding in biological assays .

Molecular Weight and Bioactivity :

- Higher molecular weight (391.38 g/mol) in the target compound compared to analogs (283–377 g/mol) could affect pharmacokinetic properties, such as membrane permeability .

Applications :

- Compounds with methyl or methoxy groups () are frequently used in medicinal chemistry for their metabolic stability, whereas hydroxylated derivatives () may serve as intermediates for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.